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Compound of Interest

Compound Name: N-(2-chlorobenzyl)-N-phenylamine

CAS No.: 41001-24-5

Cat. No.: B2530787

Get Quote

A Comparative Guide to Antitubercular Scaffolds
Targeting InhA
Executive Summary
Product Class: Small Molecule Antimicrobials (Direct InhA Inhibitors). Core Scaffold:N-(2-
chlorobenzyl)-N-phenylamine (also known as N-(2-chlorobenzyl)aniline). Primary Application:

Tuberculosis (TB) drug discovery; specifically targeting Mycobacterium tuberculosis enoyl-ACP

reductase (InhA).[1][2][3] Target Audience: Medicinal Chemists, Infectious Disease

Researchers.

This guide analyzes the N-(2-chlorobenzyl)-N-phenylamine scaffold, a privileged structure in

the development of direct InhA inhibitors. Unlike the frontline drug Isoniazid (INH), which

requires activation by the catalase-peroxidase KatG, these analogs bind directly to the InhA

substrate-binding loop. This mechanism is critical for overcoming multidrug-resistant (MDR)

strains harboring katG mutations. This document compares the base scaffold against optimized

derivatives (e.g., poly-chlorinated analogs) and established standards like Triclosan.
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Mechanism of Action & Biological Context
The core scaffold functions by occupying the hydrophobic substrate-binding pocket of InhA,

preventing the binding of the enoyl-ACP substrate.

Target: InhA (NADH-dependent enoyl-ACP reductase).[2]

Binding Mode: The N-phenyl ring often engages in

-stacking interactions (e.g., with Tyr158), while the 2-chlorobenzyl moiety projects into the
large hydrophobic pocket, displacing solvent and increasing binding entropy.

Advantage: Direct inhibition circumvents the need for KatG activation, retaining potency

against INH-resistant isolates.

Pathway Visualization (DOT Diagram)
The following diagram illustrates the inhibition logic and resistance bypass mechanism.
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Caption: Mechanism of Action comparing Isoniazid (indirect) vs. N-(2-chlorobenzyl)-N-
phenylamine (direct) inhibition of InhA.

Structure-Activity Relationship (SAR) Analysis
The biological activity of N-(2-chlorobenzyl)-N-phenylamine is highly sensitive to substitutions

on both aromatic rings and the nature of the linker.

A. The Linker (Secondary Amine)
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Structure: -NH-CH2-

Criticality: The secondary amine is essential for hydrogen bonding with the ribose hydroxyls

of the NADH cofactor or backbone carbonyls in the active site.

Modification: Alkylation of the nitrogen (tertiary amine) typically abolishes activity due to

steric clash and loss of H-bond donor capability.

B. Ring A: The Aniline Moiety (N-Phenyl)
Role: Provides

-

stacking interactions with Tyr158.

Substitutions:

Electron-Donating Groups (EDG): 3-Methoxy or 4-Methyl groups can enhance electron

density, potentially strengthening

-stacking, but may introduce metabolic liabilities.

Hydrophilicity: Introduction of polar groups (e.g., -COOH) here often reduces cell wall

permeability (MIC increases) despite maintaining enzyme inhibition (IC50).

C. Ring B: The Benzyl Moiety (2-Chlorobenzyl)
Role: Occupies the hydrophobic pocket.

The 2-Chloro Substituent: The ortho-chloro group is pharmacophoric. It forces the ring into a

twisted conformation relative to the linker, optimizing fit within the "hydrophobic loop" of InhA.

Polychlorination: Adding Cl to positions 4 and 5 (e.g., N-benzyl-2,4,5-trichloroaniline)

significantly increases lipophilicity and potency (low nanomolar IC50) but raises concerns

about solubility and toxicity.

SAR Logic Map
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Caption: Structural optimization map for the N-benzyl-aniline scaffold.

Comparative Performance Data
The following table contrasts the base scaffold with optimized derivatives and clinical

standards. Note: Values are representative of the class range derived from InhA inhibition

assays.
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Compound
Structure
Description

InhA IC50 MIC (M. tb) Mechanism
Key
Limitation

Base Scaffold

N-(2-

chlorobenzyl)

aniline

10 - 50 µM > 50 µM Direct InhA

Moderate

potency;

weak cell

penetration.

Optimized

Analog

N-(2,4-

dichlorobenzy

l)aniline

0.5 - 2.0 µM 10 - 25 µM Direct InhA

Improved

lipophilicity

enhances

binding.

High-Potency

Hit

N-(2,4,5-

trichlorobenz

yl)aniline

< 100 nM 1 - 5 µM Direct InhA

Solubility

issues;

potential

cytotoxicity.

Triclosan

Diphenyl

ether

(Reference)

~200 nM 5 - 10 µM Direct InhA

Rapid efflux;

poor

bioavailability.

Isoniazid

Pyridine

hydrazide

(Standard)

N/A (Prodrug) 0.05 µM
Indirect

(Covalent)

Ineffective

against katG

mutants.

Interpretation: While the base N-(2-chlorobenzyl)aniline provides a starting point, it lacks the

potency required for a clinical candidate. Polychlorination (e.g., 2,4,5-trichloro) drives the IC50

into the nanomolar range, comparable to Triclosan, making it a viable lead for "hit-to-lead"

optimization.

Experimental Protocols
A. Synthesis: Reductive Amination
This protocol ensures the selective formation of the secondary amine without over-alkylation.

Reagents: Aniline (1.0 eq), 2-Chlorobenzaldehyde (1.0 eq), Sodium Triacetoxyborohydride

(STAB, 1.5 eq), Acetic Acid (cat.), DCE (Dichloroethane).
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Imine Formation: Mix Aniline and 2-Chlorobenzaldehyde in DCE with catalytic acetic acid.

Stir at Room Temperature (RT) for 2 hours. Monitor by TLC for imine formation.

Reduction: Cool to 0°C. Add STAB portion-wise. Warm to RT and stir overnight.

Workup: Quench with sat. NaHCO3. Extract with DCM.[4] Wash organic layer with brine, dry

over Na2SO4.

Purification: Flash column chromatography (Hexane/EtOAc gradient).

B. InhA Inhibition Assay (Spectrophotometric)
Objective: Measure the rate of NADH oxidation by InhA in the presence of the inhibitor.

Assay Buffer: 30 mM PIPES (pH 6.8), 150 mM NaCl, 1 mM EDTA.

Substrate: 2-trans-dodecenoyl-ACP (or a mimic like 2-trans-octenoyl-CoA).

Cofactor: NADH (250 µM).

Procedure:

Incubate Enzyme (InhA, 10-50 nM) with Test Compound (dissolved in DMSO) for 10 mins

at 25°C.

Add NADH and Substrate to initiate reaction.

Detection: Monitor decrease in absorbance at 340 nm (oxidation of NADH to NAD+) over

60-120 seconds using a kinetic microplate reader.

Calculation: % Inhibition =

. Determine IC50 using non-linear regression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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